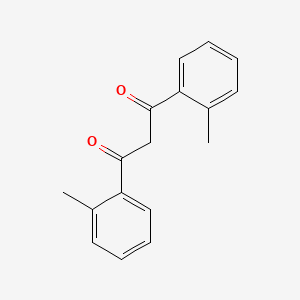
1,3-双(2-甲基苯基)丙烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-methylphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H16O2 It is a diketone, meaning it contains two ketone groups
科学研究应用
1,3-Bis(2-methylphenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of 2-methylbenzaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Bis(2-methylphenyl)propane-1,3-dione may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,3-Bis(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of 1,3-bis(2-methylphenyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives of the compound.
相似化合物的比较
Similar Compounds
- 1,3-Bis(4-methylphenyl)propane-1,3-dione
- 1,3-Bis(2-methoxyphenyl)propane-1,3-dione
- 1,3-Bis(2-chlorophenyl)propane-1,3-dione
Uniqueness
1,3-Bis(2-methylphenyl)propane-1,3-dione is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications.
生物活性
1,3-Bis(2-methylphenyl)propane-1,3-dione (commonly referred to as bis(2-methylphenyl)propane-1,3-dione) is an organic compound characterized by its diketone structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C17H16O2
- Molecular Weight : 256.31 g/mol
- Structure : The compound features two ketone groups flanked by two 2-methylphenyl groups.
1,3-Bis(2-methylphenyl)propane-1,3-dione exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Biochemical Pathways : The compound interacts with molecular targets that lead to alterations in cellular signaling and metabolic pathways .
Biological Activities
The compound has been investigated for several biological activities:
1. Anti-inflammatory Activity
Research indicates that 1,3-bis(2-methylphenyl)propane-1,3-dione possesses significant anti-inflammatory properties. In a study comparing its efficacy to aspirin, it demonstrated superior inhibition of TPA-induced ear edema in mice, suggesting its potential as an alternative anti-inflammatory agent .
2. Antimicrobial Activity
Preliminary studies have shown that derivatives of the compound exhibit activity against various microbial strains. This antimicrobial property may be attributed to the diketone structure which is known to disrupt microbial cell membranes .
3. Anticancer Potential
The compound has been explored for its anticancer properties. It has shown promise in inhibiting tumor promotion in animal models, particularly in skin cancer models induced by DMBA and TPA. The inhibition of prostaglandin E2 production is noted as a mechanism contributing to its anticancer effects .
Research Findings and Case Studies
Applications in Medicinal Chemistry
Due to its diverse biological activities, 1,3-bis(2-methylphenyl)propane-1,3-dione is being investigated for various applications:
- Drug Development : Its unique structure makes it a candidate for developing new anti-inflammatory and anticancer drugs.
- Pharmacophore Identification : The compound serves as a pharmacophore for designing related molecules with enhanced biological activity.
属性
IUPAC Name |
1,3-bis(2-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-7-3-5-9-14(12)16(18)11-17(19)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKAXTJKEOYCOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














